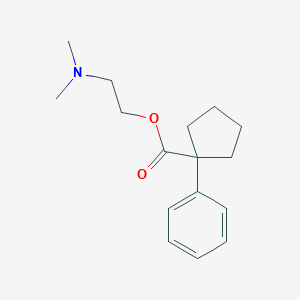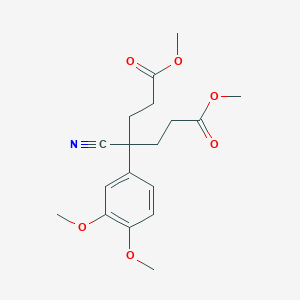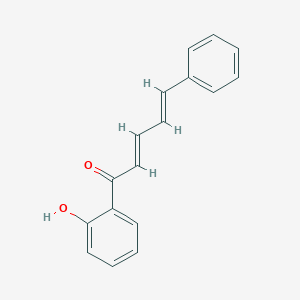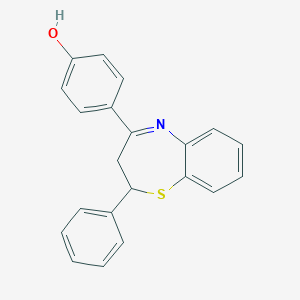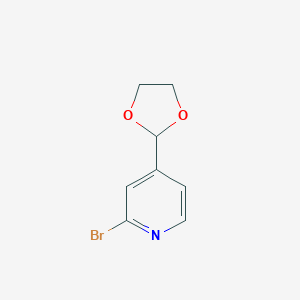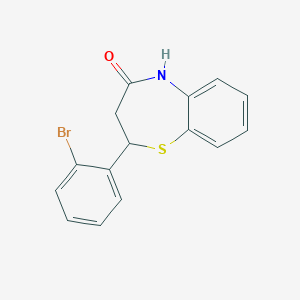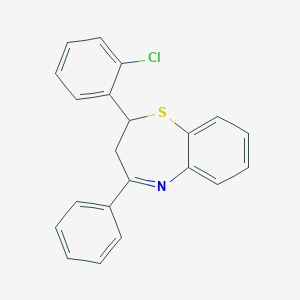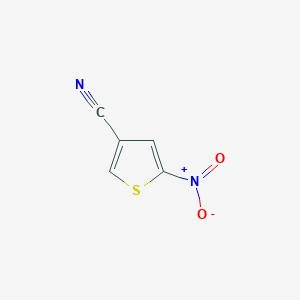
4-硝基噻吩-2-腈
描述
4-Nitrothiophene-2-carbonitrile is a chemical compound that belongs to the class of organic compounds known as nitrothiophenes. It has a CAS Number of 42137-24-6 and a molecular weight of 155.16 .
Synthesis Analysis
The synthesis of thiophene derivatives, such as 4-Nitrothiophene-2-carbonitrile, often involves heterocyclization of various substrates . One common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, resulting in aminothiophene derivatives .Molecular Structure Analysis
The molecular formula of 4-Nitrothiophene-2-carbonitrile is C5H2N2O2S . The InChI key is GXABDNAYUIKCPQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
4-Nitrothiophene-2-carbonitrile is a solid substance . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .科学研究应用
Medicinal Chemistry
Summary of the Application
Thiophene-based analogs, such as 4-Nitrothiophene-2-carbonitrile, have been of interest to a growing number of scientists as potential classes of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Methods of Application or Experimental Procedures
The synthesis of thiophene derivatives involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .
Results or Outcomes
Thiophene-mediated molecules exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
Electrochemistry
Summary of the Application
Thiophene-2-carbonitrile is used as an electrolyte additive to improve the cycle performance of Li/LiNi 0.5 Mn 1.5 O4 (LNMO) cells .
Methods of Application or Experimental Procedures
The effects of Thiophene-2-carbonitrile on the electrode interface and cycling performance of Li/LNMO cells are studied by electrochemical methods such as charge–discharge measurements, cyclic voltammetry (CV), electrochemical impedance spectroscopy (EIS), scanning electron microscopy (SEM), X-ray photoelectron spectroscopy (XPS), and transmission electron microscopy (TEM) .
Results or Outcomes
Results show that Thiophene-2-carbonitrile can be oxidized before the electrolyte, forming a polythiophene protective film on the electrode surface, which improves the interphase stability of the electrode/electrolyte . The Li|1.0 M LiPF6-EC/EMC/DMC (1:1:1, v/v/v) |LNMO cell with 0.1 wt% Thiophene-2-carbonitrile shows a capacity retention of 91.2% after 300 cycles at a charge–discharge rate of 1 C between 3.5 and 4.95 V .
Industrial Chemistry
Summary of the Application
Thiophene derivatives, including 4-Nitrothiophene-2-carbonitrile, are utilized in industrial chemistry as corrosion inhibitors .
Methods of Application or Experimental Procedures
The application of thiophene derivatives as corrosion inhibitors typically involves the addition of the compound to the corrosive medium. The thiophene derivative forms a protective layer on the metal surface, preventing corrosive substances from reaching the metal .
Results or Outcomes
The use of thiophene derivatives as corrosion inhibitors has been shown to significantly reduce the rate of corrosion, thereby extending the lifespan of the metal components .
Material Science
Summary of the Application
Thiophene-mediated molecules, including 4-Nitrothiophene-2-carbonitrile, have a prominent role in the advancement of organic semiconductors . They are also used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
Methods of Application or Experimental Procedures
In the fabrication of OFETs and OLEDs, thiophene derivatives are used as the active layer. The active layer is responsible for the generation, transport, and recombination of charge carriers .
Results or Outcomes
Devices fabricated with thiophene derivatives as the active layer have shown improved performance in terms of charge carrier mobility and device efficiency .
Apoptosis Induction in Cancer Treatment
Summary of the Application
4-Nitrothiophene-2-carbonitrile and its derivatives have been studied for their potential as inducers of apoptosis, a form of programmed cell death . This is particularly relevant in the field of cancer treatment, where inducing apoptosis in cancer cells is a common therapeutic strategy .
Methods of Application or Experimental Procedures
In these studies, a series of 4H-chromene-3-carbonitrile was synthesized and their cytotoxic effects were evaluated against various tumor cell lines using the colorimetric 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) assay .
Results or Outcomes
The results showed that certain compounds of 4H-chromene-3-carbonitrile were effective in inducing apoptosis in the tested tumor cell lines . This suggests that 4-Nitrothiophene-2-carbonitrile and its derivatives could potentially be developed into effective anticancer drugs .
Synthesis of Advanced Compounds
Summary of the Application
4-Nitrothiophene-2-carbonitrile and its derivatives play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
安全和危害
4-Nitrothiophene-2-carbonitrile is harmful if swallowed, in contact with skin, or if inhaled . Therefore, it is recommended to wear protective equipment/face protection, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, ensure adequate ventilation, avoid dust formation, and keep the container tightly closed in a dry and well-ventilated place .
属性
IUPAC Name |
4-nitrothiophene-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2N2O2S/c6-2-5-1-4(3-10-5)7(8)9/h1,3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXABDNAYUIKCPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1[N+](=O)[O-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201304314 | |
| Record name | 4-Nitro-2-thiophenecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201304314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrothiophene-2-carbonitrile | |
CAS RN |
42137-24-6 | |
| Record name | 4-Nitro-2-thiophenecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42137-24-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitro-2-thiophenecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201304314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




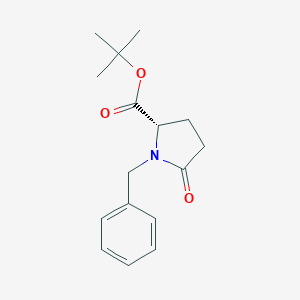
![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid](/img/structure/B186445.png)
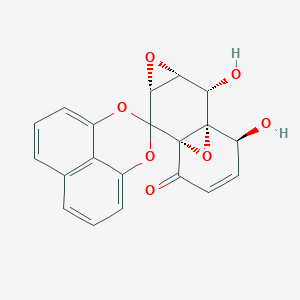
![7-benzyl-3-(4-methoxyphenyl)-2-sulfanyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B186448.png)
